molecular formula C3Cl3F3 B14749604 1-Propene, 1,1,3-trichloro-2,3,3-trifluoro- CAS No. 684-06-0

1-Propene, 1,1,3-trichloro-2,3,3-trifluoro-

Cat. No.: B14749604
CAS No.: 684-06-0
M. Wt: 199.38 g/mol
InChI Key: AYRPZBVEKSYAAD-UHFFFAOYSA-N
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Description

1-Propene, 1,1,3-trichloro-2,3,3-trifluoro- is a halogenated hydrocarbon with the molecular formula C3HCl3F3 This compound is characterized by the presence of both chlorine and fluorine atoms attached to the propene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propene, 1,1,3-trichloro-2,3,3-trifluoro- can be synthesized through the halogenation of propene. The process involves the addition of chlorine and fluorine atoms to the propene molecule under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the selective addition of halogens.

Industrial Production Methods: In industrial settings, the production of 1-Propene, 1,1,3-trichloro-2,3,3-trifluoro- involves large-scale halogenation processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Propene, 1,1,3-trichloro-2,3,3-trifluoro- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Addition Reactions: The double bond in the propene backbone allows for addition reactions with various reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols.

    Addition Reactions: Reagents such as hydrogen halides, halogens, and water can be used.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.

Major Products Formed:

    Substitution Reactions: Products include substituted propene derivatives.

    Addition Reactions: Products include halogenated alkanes and alcohols.

    Oxidation and Reduction Reactions: Products include various oxidized or reduced forms of the original compound.

Scientific Research Applications

1-Propene, 1,1,3-trichloro-2,3,3-trifluoro- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential use in pharmaceuticals and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Propene, 1,1,3-trichloro-2,3,3-trifluoro- involves its interaction with molecular targets and pathways in chemical and biological systems. The compound can act as an electrophile, reacting with nucleophiles in substitution and addition reactions. Its halogen atoms can also participate in various chemical transformations, leading to the formation of different products.

Comparison with Similar Compounds

  • 1-Propene, 1,1,2-trichloro-3,3,3-trifluoro-
  • 1-Propene, 1,2,3-trichloro-
  • 1-Propene, 1-chloro-2,3,3-trifluoro-

Comparison: 1-Propene, 1,1,3-trichloro-2,3,3-trifluoro- is unique due to the specific positioning of its chlorine and fluorine atoms This unique arrangement imparts distinct chemical properties and reactivity compared to its similar compounds

Properties

CAS No.

684-06-0

Molecular Formula

C3Cl3F3

Molecular Weight

199.38 g/mol

IUPAC Name

1,1,3-trichloro-2,3,3-trifluoroprop-1-ene

InChI

InChI=1S/C3Cl3F3/c4-2(5)1(7)3(6,8)9

InChI Key

AYRPZBVEKSYAAD-UHFFFAOYSA-N

Canonical SMILES

C(=C(Cl)Cl)(C(F)(F)Cl)F

Origin of Product

United States

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